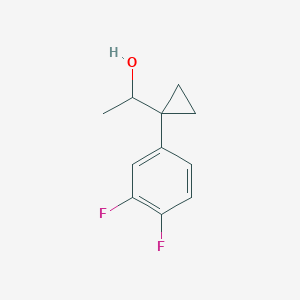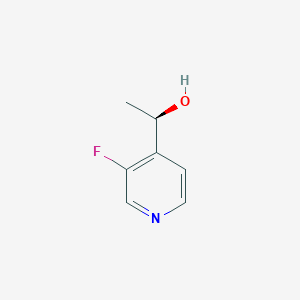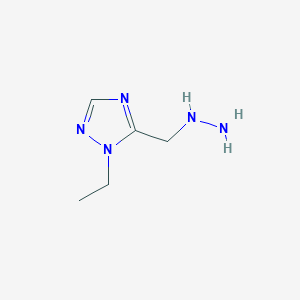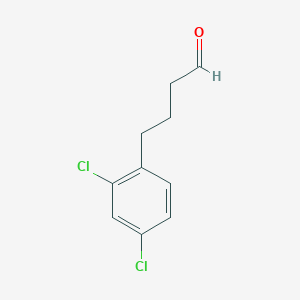
4-(2,4-Dichlorophenyl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenyl)butanal: is an organic compound characterized by the presence of a butanal group attached to a 2,4-dichlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)butanal can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 2,4-dichlorobenzaldehyde reacting with the butanal to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 4-(2,4-Dichlorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(2,4-Dichlorophenyl)butanoic acid.
Reduction: 4-(2,4-Dichlorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-(2,4-Dichlorophenyl)butanal is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-(2,4-Dichlorophenyl)butanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorinated phenyl ring may also interact with hydrophobic pockets in biological molecules, affecting their activity.
類似化合物との比較
- 4-(2,4-Dichlorophenoxy)butanoic acid
- 2,4-Dichlorophenylacetic acid
- 2,4-Dichlorobenzaldehyde
Comparison: 4-(2,4-Dichlorophenyl)butanal is unique due to the presence of both an aldehyde group and a chlorinated phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Similar compounds may lack one of these functional groups, limiting their reactivity and applications.
特性
分子式 |
C10H10Cl2O |
|---|---|
分子量 |
217.09 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)butanal |
InChI |
InChI=1S/C10H10Cl2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2 |
InChIキー |
GMMXICBSPNBGLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



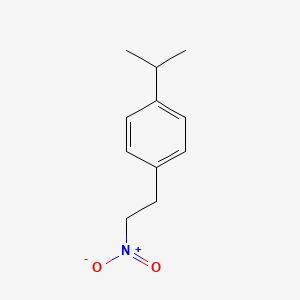
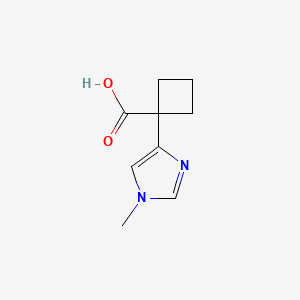
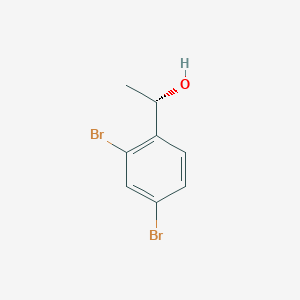
![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)




